molecular formula C11H11NO3S B2637285 methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate CAS No. 2380042-11-3

methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate

Cat. No.: B2637285
CAS No.: 2380042-11-3
M. Wt: 237.27
InChI Key: NYZFEAPAJIVYSX-UHFFFAOYSA-N
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Description

Methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate is a compound that features a unique structure combining furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate typically involves the condensation of furan and thiophene derivatives. One common method includes the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Such as thiophene-2-carboxylic acid and thiophene-2-carbaldehyde.

    Furan derivatives: Including furan-2-carboxylic acid and furan-2-carbaldehyde.

Uniqueness

Methyl N-{[4-(furan-2-yl)thiophen-2-yl]methyl}carbamate is unique due to its combined furan and thiophene structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl N-[[4-(furan-2-yl)thiophen-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-14-11(13)12-6-9-5-8(7-16-9)10-3-2-4-15-10/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZFEAPAJIVYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC(=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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